molecular formula C8H3Br2F2N B1447413 2,6-Dibromo-3,4-difluorophenylacetonitrile CAS No. 1803775-69-0

2,6-Dibromo-3,4-difluorophenylacetonitrile

Cat. No.: B1447413
CAS No.: 1803775-69-0
M. Wt: 310.92 g/mol
InChI Key: GCQKWUMOHBNBIW-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,4-difluorophenylacetonitrile is an organic compound with the molecular formula C8H3Br2F2N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,4-difluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile. The process can be summarized as follows:

    Bromination: Phenylacetonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 6 positions of the phenyl ring.

    Fluorination: The dibromo derivative is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the 3 and 4 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,4-difluorophenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitrile derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,6-Dibromo-3,4-difluorophenylacetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,4-difluorophenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-fluorophenylacetonitrile
  • 2,6-Difluoro-3,4-dibromophenylacetonitrile
  • 3,4-Difluorophenylacetonitrile

Uniqueness

2,6-Dibromo-3,4-difluorophenylacetonitrile is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-(2,6-dibromo-3,4-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F2N/c9-5-3-6(11)8(12)7(10)4(5)1-2-13/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQKWUMOHBNBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)CC#N)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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